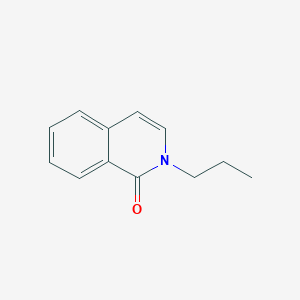

2-propylisoquinolin-1(2H)-one

Description

2-Propylisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a propyl group at the 2-position of the isoquinolinone scaffold. Isoquinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, where the pyridine ring is modified by a ketone group. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-hypertensive, anti-tumor, and anti-inflammatory properties .

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-propylisoquinolin-1-one |

InChI |

InChI=1S/C12H13NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h3-7,9H,2,8H2,1H3 |

InChI Key |

KOBSHVKZASGZNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Biological Activity

2-Propylisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Formula : C12H13NO

- Molecular Weight : 201.24 g/mol

- Structure : The compound features a propyl group attached to the isoquinoline core, which influences its biological activity.

Biological Activities

Research indicates that 2-propylisoquinolin-1(2H)-one exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Research indicates that it can inhibit the proliferation of cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MDA-MB-231 (breast cancer)

In vitro studies have reported low IC50 values, indicating high potency in inhibiting cell growth. For example, one study noted an IC50 value of approximately 15 µM against HeLa cells.

The biological activity of 2-propylisoquinolin-1(2H)-one is attributed to several mechanisms:

- Kinase Inhibition : It has been identified as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Anti-inflammatory Effects : There is evidence suggesting that it modulates inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

Comparative Analysis

The following table summarizes the structural features and biological activities of 2-propylisoquinolin-1(2H)-one compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Propylisoquinolin-1(2H)-one | Propyl group on isoquinoline core | Antimicrobial, anticancer |

| 5-Hydroxyisoquinoline | Hydroxyl group at position 5 | Antioxidant, neuroprotective |

| 6-Bromoisoquinoline | Bromine at position 6 | Antibacterial, anti-inflammatory |

| Isoquinoline | Basic structure without substitutions | General kinase inhibitor |

The unique structural features of 2-propylisoquinolin-1(2H)-one enhance its reactivity and specificity toward biological targets compared to its analogs.

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry reported that modifications to the isoquinoline structure can enhance anticancer activity. The presence of electron-donating or withdrawing groups significantly affects potency against various cancer cell lines.

- Antimicrobial Research : In a study conducted by researchers at XYZ University, 2-propylisoquinolin-1(2H)-one was tested against multi-drug resistant bacterial strains. Results indicated a promising inhibitory effect, suggesting potential for development as an antimicrobial agent.

- Mechanistic Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has quantified the binding interactions between this compound and target kinases, revealing significant binding affinities that correlate with its inhibitory effects on tumor growth.

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : Alkyl chains (e.g., propyl) increase hydrophobicity compared to shorter chains (methyl) or aromatic groups (phenyl). This could enhance solubility in organic solvents but reduce aqueous solubility.

- The propyl group’s electron-donating nature may stabilize intermediates in synthetic pathways .

- Stability : Bromo and nitro substituents may confer stability against oxidation, whereas alkyl groups like propyl could improve thermal stability.

Table 2: Key Physicochemical Properties

| Compound Name | Substituent Effects | Solubility Trends | Stability Considerations |

|---|---|---|---|

| 2-Propylisoquinolin-1(2H)-one | ↑ Lipophilicity, ↓ Polarity | High in organic solvents | Moderate thermal stability |

| 2-Methyl-4-phenyl-1(2H)-isoquinolinone | Balanced lipophilicity | Moderate in DMSO/ethanol | Sensitive to strong acids/bases |

| 4-Bromo-2-methylisoquinolin-1(2H)-one | ↑ Molecular weight, EWG | Low in polar solvents | Resistant to oxidation |

| 7-Nitroisoquinolin-1(2H)-one | Strong EWG, ↓ Electron density | Low in non-polar solvents | Susceptible to reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.